molecular formula C3F5KO2 B1604038 Potassium pentafluoropropionate CAS No. 378-76-7

Potassium pentafluoropropionate

Cat. No. B1604038
Key on ui cas rn: 378-76-7
M. Wt: 202.12 g/mol
InChI Key: AHGFDQXBCIASJK-UHFFFAOYSA-M
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Patent
US07777041B2

Procedure details

8.3 g of potassium pentafluoropropionate and 9.8 g of CuI are introduced into a 500 ml three-necked flask equipped with Dean-Stark apparatus and a condenser, under an inert atmosphere. 90 ml of DMF and 110 ml of toluene are added. The medium is heated to 140° C. under nitrogen and 80 ml of toluene are distilled off. The medium is then cooled to RT and then deoxygenated by sparging with nitrogen. 6 g of iodoanisole are then added, followed by heating at 155° C. for 20 hours. After cooling to RT, the medium is diluted with 200 ml of a water/ethyl ether mixture. The medium is then filtered through Celite®. The organic phase is washed 3 times with water, dried over MgSO4 and then evaporated to give 4.3 g of a brown oil.
Quantity
8.3 g
Type
reactant
Reaction Step One
Name
CuI
Quantity
9.8 g
Type
catalyst
Reaction Step One
Name
Quantity
90 mL
Type
reactant
Reaction Step Two
Quantity
110 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:10])([F:9])[C:3]([F:8])([F:7])[C:4]([O-])=O.[K+].CN([CH:15]=[O:16])C.[C:17]1(C)[CH:22]=[CH:21]C=[CH:19][CH:18]=1>[Cu]I>[CH3:15][O:16][C:17]1[CH:22]=[CH:21][C:4]([C:3]([F:8])([F:7])[C:2]([F:10])([F:9])[F:1])=[CH:19][CH:18]=1 |f:0.1|

Inputs

Step One
Name
Quantity
8.3 g
Type
reactant
Smiles
FC(C(C(=O)[O-])(F)F)(F)F.[K+]
Name
CuI
Quantity
9.8 g
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
90 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
110 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with Dean-Stark apparatus and a condenser, under an inert atmosphere
DISTILLATION
Type
DISTILLATION
Details
80 ml of toluene are distilled off
TEMPERATURE
Type
TEMPERATURE
Details
The medium is then cooled to RT
CUSTOM
Type
CUSTOM
Details
deoxygenated
CUSTOM
Type
CUSTOM
Details
by sparging with nitrogen
ADDITION
Type
ADDITION
Details
6 g of iodoanisole are then added
TEMPERATURE
Type
TEMPERATURE
Details
by heating at 155° C. for 20 hours
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT
ADDITION
Type
ADDITION
Details
the medium is diluted with 200 ml of a water/ethyl ether mixture
FILTRATION
Type
FILTRATION
Details
The medium is then filtered through Celite®
WASH
Type
WASH
Details
The organic phase is washed 3 times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C(C(F)(F)F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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